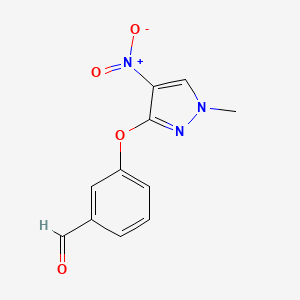

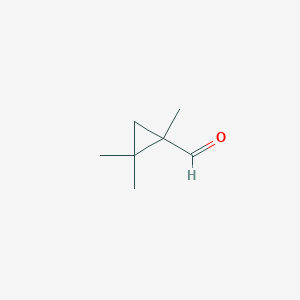

![molecular formula C16H13N3O2S B2434522 [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 54559-45-4](/img/structure/B2434522.png)

[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

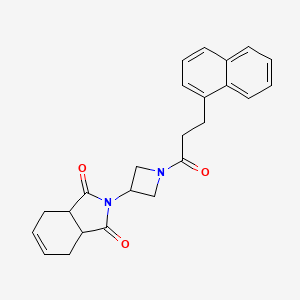

“[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid” is a derivative of 1,2,4-triazole . The chemistry of 1,2,4-triazoles and their substituted and fused derivatives has received considerable attention in the last decades due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold, such as Fluconazole, Alprazolam, and many more .

Synthesis Analysis

The synthesis of this compound was carried out in two steps . In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct .

Molecular Structure Analysis

The structures of the new compounds were characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .

Chemical Reactions Analysis

Several methods are available for the synthesis of 1,2,4-triazole thiols. Some of them involve carboxylic acid chloride reactions with thiosemicarbazide (or a substituted derivative) followed by thermal cyclization of the obtained intermediary . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .

Scientific Research Applications

Biological Activities and Synthesis

Analgesic, Neuroleptic, and Anti-inflammatory Properties

Compounds of this class, including esthers of 2-[(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids, have shown analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds are also intermediates for the synthesis of other structures (V. A. Salionov, 2015).

Synthesis of Salts

Salts of 2-[(4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio]acetic acids have been synthesized, indicating a potential for creating new native drugs that compete with foreign ones (А. Safonov et al., 2017).

Pharmaceutical Applications

Antiviral and Immunomodulating Activity

Certain derivatives of the compound, specifically (Z) and (E) isomers, have been examined for antiviral and immunomodulating activities, highlighting their potential in therapeutic applications (B. Modzelewska-Banachiewicz et al., 2009).

Superoxide Scavenging and Anti-inflammatory Agents

A series of related compounds were synthesized and tested for superoxide scavenging activity and in vivo anti-inflammatory properties, although results indicated they were not effective as in vivo agents (J. Maxwell et al., 1984).

Chemical Properties and Structural Studies

- Spectroscopic and Structural Studies: The structure and properties of related compounds have been analyzed using X-ray diffraction, IR, and NMR spectroscopy, aiding in the understanding of their molecular structure (O. Şahin et al., 2014).

Miscellaneous Applications

Antimicrobial Activity

Certain derivatives exhibited promising antimicrobial activity, indicating potential applications in addressing microbial infections (R. D. Hunashal et al., 2012).

Corrosion Inhibition

Some derivatives have been evaluated for corrosion and dissolution protection of mild steel in hydrochloric acid solution, suggesting applications in materials science (F. Bentiss et al., 2007).

Angiotensin II Receptor Antagonists and Antibacterial Agents

Hydrazone derivatives of the compound showed potential as angiotensin II receptor antagonists and exhibited antibacterial activity (T. Farghaly et al., 2014).

Binding Properties on Endothelin Receptors

New series of 1,2,4-triazoles, including derivatives of the compound, were synthesized and evaluated as ligands for human ET(A) and ET(B) receptors, showing micromolar range affinity (L. Salerno et al., 2007).

Antimicrobials Synthesis

New hydrazide-hydrazones, thiosemicarbazides, thiadiazoles, triazoles, and their derivatives, including those based on [(4,5-diphenyl-1H-imidazol-2-yl)thio]acetic acid, were synthesized but showed no significant antimicrobial activity (A. Gürsoy et al., 1990).

Future Directions

The future directions for “[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid” could involve further exploration of its biological activities and potential applications in medicinal chemistry . The developments in the medicinal chemistry of 1,2,4-triazoles are constantly reviewed, at a rate of several reviews per year .

Mechanism of Action

Target of Action

The primary targets of [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid are currently unknown. The compound is a derivative of 1,2,4-triazole, which is known to have a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more . .

Mode of Action

It is synthesized from 4,5-diphenyl-4h-1,2,4-triazole-3-thiol, which is s-alkylated using a halogenated acetal and cesium carbonate

Biochemical Pathways

Given the wide range of biological activities associated with 1,2,4-triazoles, it is likely that this compound could affect multiple pathways

Result of Action

Given the wide range of biological activities associated with 1,2,4-triazoles, this compound could potentially have diverse effects at the molecular and cellular level

properties

IUPAC Name |

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-14(21)11-22-16-18-17-15(12-7-3-1-4-8-12)19(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUOMUDSGDOION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

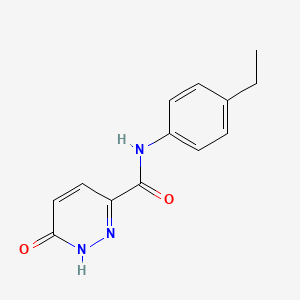

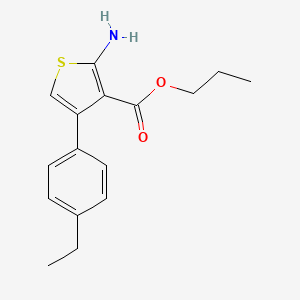

![1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2434446.png)

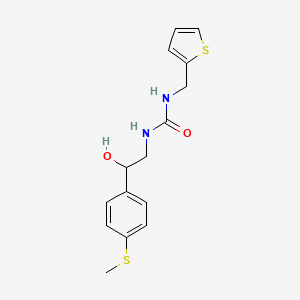

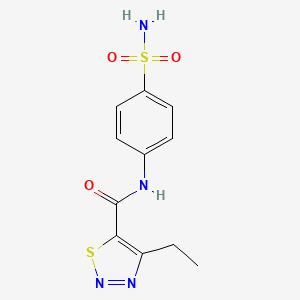

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2434451.png)

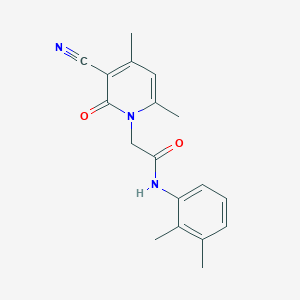

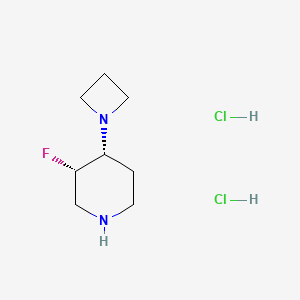

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2434454.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2434458.png)